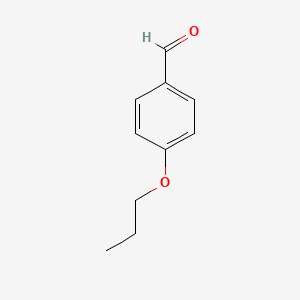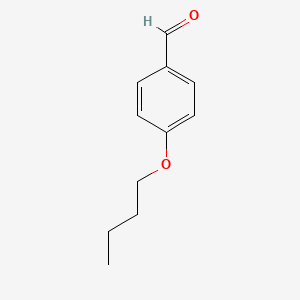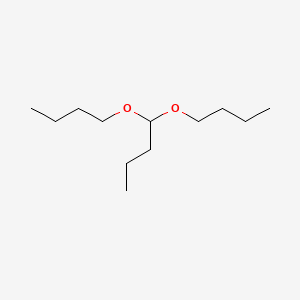
1,1-Dibutoxybutane
Übersicht
Beschreibung
1,1-Dibutoxybutane, also known as butyraldehyde dibutyl acetal, is a natural product found in Mosla chinensis . It has the molecular formula C12H26O2 and a molecular weight of 202.33 g/mol . The IUPAC name for this compound is 1,1-dibutoxybutane .
Synthesis Analysis
The synthesis of 1,1-Dibutoxybutane can be achieved from a single reagent of n-butanol using Cr/Activated Carbon (Cr/AC) as a catalyst . The process involves variations of temperature (450, 500, and 550 °C), catalyst amount (5, 10, and 15 g), and alcohol flow rate (0.10, 0.50, and 0.90 mL/min) . The highest product of 1,1-dibutoxybutane (53.42%) was reached at 450 °C using 5 g catalyst of Cr/AC under the alcohol flow rate of 0.10 mL/min .
Molecular Structure Analysis
The molecular structure of 1,1-Dibutoxybutane can be represented by the InChI string: InChI=1S/C12H26O2/c1-4-7-10-13-12(9-6-3)14-11-8-5-2/h12H,4-11H2,1-3H3 . The Canonical SMILES for this compound is CCCCOC(CCC)OCCCC .
Chemical Reactions Analysis
The reaction of n-butanol conversion to 1,1-dibutoxybutane using Cr/AC catalyst is a green route to 2-ethylhexanol (2EHO) . The by-product water not only hinders the reaction progress and reduces the selectivity to 2EHO, but also causes catalyst deactivation . Therefore, simultaneous consumption of water is an effective way to improve n-butanol Guerbet condensation reaction performance .
Physical And Chemical Properties Analysis
1,1-Dibutoxybutane has a molecular weight of 202.33 g/mol . It has a density of 0.8±0.1 g/cm3 . The boiling point of this compound is 215.8±8.0 °C at 760 mmHg . It has a vapour pressure of 0.2±0.4 mmHg at 25°C . The compound has a flash point of 51.0±18.0 °C .
Wissenschaftliche Forschungsanwendungen
Chemical Structure and Properties
“1,1-Dibutoxybutane” is a chemical compound with the formula C12H26O2 . It is also known by other names such as “Butyraldehyde, dibutyl acetal” and "Lageracetal" . The 3D structure of this compound can be viewed using Java or Javascript .
Synthesis from n-Butanol
A study conducted at the Department of Chemistry, Faculty of Mathematics and Natural Sciences, Universitas Gadjah Mada, Indonesia, focused on the synthesis of 1,1-dibutoxybutane from a single reagent of n-butanol . The research evaluated the effect of temperature, amount of catalyst, and alcohol flow rate towards the yield of 1,1-dibutoxybutane . The highest product of 1,1-dibutoxybutane (53.42%) was achieved at 450 °C using 5 g catalyst of Cr/AC under the alcohol flow rate of 0.10 mL/min .
Use in Carbon Negative Mixes
1,1-Dibutoxybutane has been used in proprietary horizontal fermentation vessels or bioreactors for the production of carbon negative gasoline and diesel fuel replacements .
Thermophysical Property Data
The National Institute of Standards and Technology (NIST) provides a collection of critically evaluated thermodynamic property data for pure compounds like 1,1-Dibutoxybutane . These data were generated through dynamic data analysis, as implemented in the NIST ThermoData Engine software package .
Wirkmechanismus
Target of Action
1,1-Dibutoxybutane, also known as Butyraldehyde, dibutyl acetal , is a complex organic compound The primary targets of this compound are not well-documented in the literature
Biochemical Pathways
One study suggests that it may play a role in the guerbet condensation reaction . This reaction involves the conversion of primary alcohols to higher alcohols, and 1,1-Dibutoxybutane may facilitate this process by reducing the activation energy of the reaction .
Result of Action
Its potential role in facilitating the guerbet condensation reaction suggests that it may influence the synthesis of higher alcohols .
Action Environment
The action, efficacy, and stability of 1,1-Dibutoxybutane can be influenced by various environmental factors. For instance, it’s known to be volatile and should be stored in a cool, well-ventilated place . Additionally, it’s important to avoid inhaling the gas or vapor and to prevent it from coming into contact with the skin .
Safety and Hazards
Zukünftige Richtungen
The future directions for the use of 1,1-Dibutoxybutane could involve its use in the production of 2-ethylhexanol (2EHO), a green route . The by-product water from the reaction not only hinders the reaction progress and reduces the selectivity to 2EHO, but also causes catalyst deactivation . Therefore, simultaneous consumption of water is an effective way to improve n-butanol Guerbet condensation reaction performance .
Eigenschaften
IUPAC Name |
1,1-dibutoxybutane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H26O2/c1-4-7-10-13-12(9-6-3)14-11-8-5-2/h12H,4-11H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WQRBJFZKPWPIJD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC(CCC)OCCCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H26O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60207957 | |
| Record name | 1,1-Dibutoxybutane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60207957 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,1-Dibutoxybutane | |
CAS RN |
5921-80-2 | |
| Record name | 1,1-Dibutoxybutane | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005921802 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,1-Dibutoxybutane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60207957 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Butyraldehyde Dibutyl Acetal | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details











Synthesis routes and methods III
Procedure details










Synthesis routes and methods IV
Procedure details








Synthesis routes and methods V
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the structure of 1,1-Dibutoxybutane and how is it typically synthesized?
A1: 1,1-Dibutoxybutane (DBB) has the molecular formula C12H26O2. It is an acetal characterized by two butoxy groups (-OC4H9) attached to the same carbon atom within a butane chain.
Q2: How does the addition of 1,1-Dibutoxybutane impact the properties of diesel fuel?
A2: Research suggests that adding DBB to petroleum diesel fuel (DF) can enhance certain fuel properties. [] Specifically, DBB-DF mixtures demonstrated:
Q3: Can 1,1-Dibutoxybutane be analyzed using spectroscopic techniques?
A3: Yes, spectroscopic methods are valuable for confirming the identity and purity of 1,1-Dibutoxybutane. [, ]
- GC-MS (Gas Chromatography-Mass Spectrometry): This technique is commonly used to identify DBB in reaction mixtures and assess its purity. [, , ] It provides information on the retention time and fragmentation pattern of the molecule, allowing for comparison with reference data.
- NMR (Nuclear Magnetic Resonance) Spectroscopy: Both 1H-NMR and HSQC NMR have been employed to confirm the structure of DBB. [, ] These techniques provide detailed information on the connectivity and environment of hydrogen and carbon atoms within the molecule, offering definitive structural confirmation.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

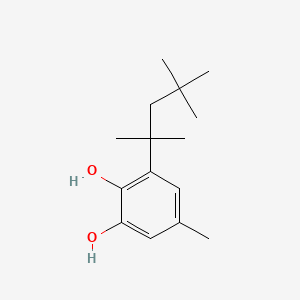
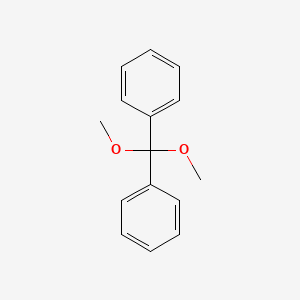
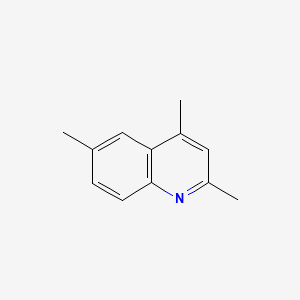
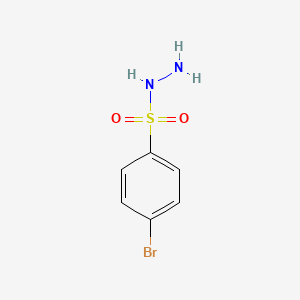
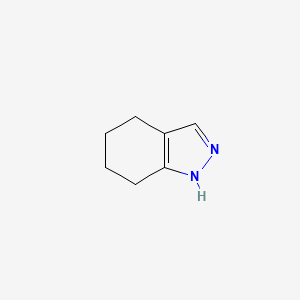
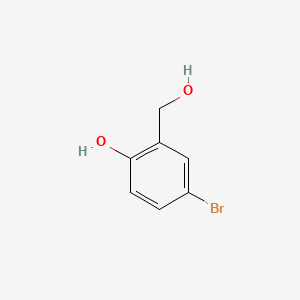

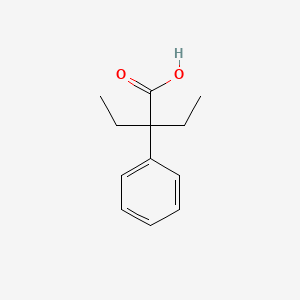

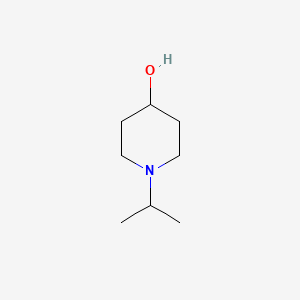

![1,2-Ethanediamine, N-[2-(4-morpholinyl)ethyl]-](/img/structure/B1265823.png)
